

Application Note: High-Resolution Mass Spectrometry for the Quantification of Dimethoate-d6

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Compound of Interest

Compound Name: Dimethoate-d6

Cat. No.: B585463

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Introduction

Dimethoate-d6 is the deuterated analog of dimethoate, a widely used organophosphate insecticide. Due to its isotopic labeling, **Dimethoate-d6** serves as an excellent internal standard for the accurate quantification of dimethoate in various complex matrices, including environmental and biological samples.[1][2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled selectivity and sensitivity for the analysis of pesticide residues. This application note provides a detailed protocol for the determination of **Dimethoate-d6** using LC-HRMS, which is essential for researchers, scientists, and professionals in drug development and food safety.

Principle

This method utilizes liquid chromatography to separate **Dimethoate-d6** from the sample matrix. The eluent is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, for detection and quantification. The high resolving power of these instruments allows for the accurate mass measurement of the target analyte, providing a high degree of confidence in its identification and differentiation from isobaric interferences. The use of **Dimethoate-d6** as an internal standard corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision of the analytical results.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for the extraction of pesticide residues from a variety of food and environmental matrices.^{[1][3]}

- Materials:
 - Homogenized sample (e.g., fruit, vegetable, soil)
 - Acetonitrile (ACN), HPLC grade
 - Water, HPLC grade
 - Magnesium sulfate (MgSO_4), anhydrous
 - Sodium chloride (NaCl)
 - Primary secondary amine (PSA) sorbent
 - C18 sorbent
 - Graphitized carbon black (GCB) - use with caution as it may adsorb planar pesticides
 - 50 mL and 15 mL centrifuge tubes
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of water (if the sample has low water content) and vortex to mix.
 - Spike the sample with an appropriate amount of **Dimethoate-d6** internal standard solution.

- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl).
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and MgSO_4 for cleanup.
- Vortex for 30 seconds and then centrifuge for 5 minutes.
- Take an aliquot of the cleaned extract, filter through a $0.22\ \mu\text{m}$ syringe filter, and transfer to an autosampler vial for LC-HRMS analysis.

2. Liquid Chromatography (LC) Method

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., $100 \times 2.1\ \text{mm}$, $1.8\ \mu\text{m}$) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
- Flow Rate: 0.2 - 0.4 mL/min
- Injection Volume: 1 - 10 μL
- Column Temperature: 40 °C
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. An example gradient is provided in the table below.

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5
15.0	95	5

3. High-Resolution Mass Spectrometry (HRMS) Method

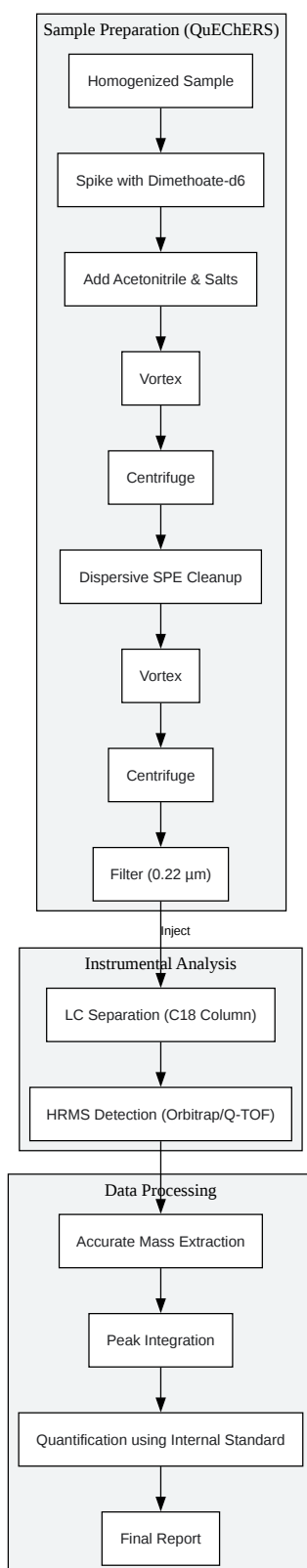
- Instrumentation: A high-resolution mass spectrometer such as a Q Exactive™ (Orbitrap) or a Q-TOF instrument.[\[4\]](#)[\[5\]](#)
- Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Source Temperature: 320 °C
- Sheath Gas Flow Rate: 35 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or Parallel Reaction Monitoring (PRM).
- Full Scan Resolution: 70,000 FWHM
- MS/MS Resolution: 17,500 FWHM
- Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40 eV.
- Accurate Mass Measurement: The instrument should be calibrated to achieve a mass accuracy of < 5 ppm.

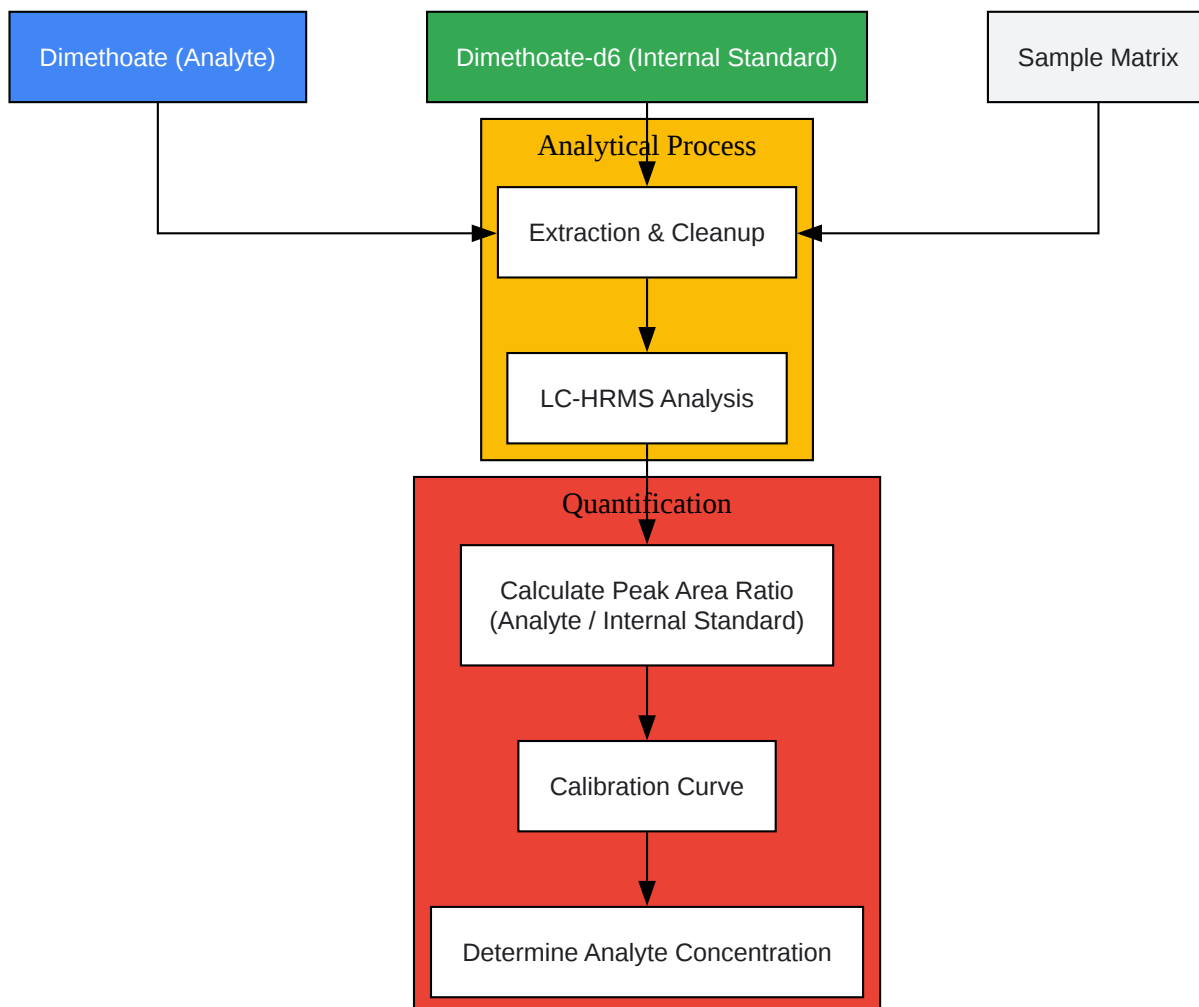
Data Presentation

The following table summarizes typical quantitative data for the analysis of dimethoate using isotopically labeled internal standards.

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	0.002 - 0.01 mg/kg	Vegetables	[6] [7]
2.3 µg/mL	Cucumber	[8]	
Limit of Quantification (LOQ)	0.005 µg/g	Curry Leaf	[9]
7.7 µg/mL	Cucumber	[8]	
50 µg/kg	-	[10]	
Recovery	82.25 - 112.97%	Curry Leaf	[9]
78.5 - 87.9%	Cucumber	[8]	
80 - 120%	-	[10]	
Linearity (R ²)	> 0.99	Beet Matrix	[5]
> 0.98	-	[10]	
Intraday Reproducibility (RSD)	2-3%	Vegetables	[6]
Interday Reproducibility (RSD)	< 10%	-	[10]
5%	Vegetables	[6]	

Mandatory Visualizations





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